N-(4-chlorophenylsulfonyl)-N-(3-isoxazolyl)-N-methylglycinamide is a biphenylsulfonamide derivative that acts as a potent and selective endothelin ET(A) receptor antagonist []. It is a synthetic compound developed for its potential therapeutic applications in conditions where endothelin ET(A) receptor activity plays a detrimental role.
The synthesis of N-(4-chlorophenylsulfonyl)-N-(3-isoxazolyl)-N-methylglycinamide, also known as BMS-207940, involves a multistep process that builds upon the structure of a previously identified ET(A) receptor antagonist, N-(3,4-dimethyl-5-isoxazolyl)-4′-(2-oxazolyl)[1,1′-biphenyl]-2-sulfonamide (BMS-193884) [].
While the specific synthetic route for BMS-207940 is not explicitly detailed in the provided literature, the researchers highlight key structural modifications that led to its development. A crucial change involved replacing the 5-amino-isoxazole group in BMS-193884 with a 3-amino-isoxazole group in BMS-207940. This modification significantly improved metabolic stability [].
Additionally, optimization of the substituent at the 2′-position of the biphenyl moiety further enhanced binding affinity and selectivity for the ET(A) receptor, ultimately leading to the discovery of BMS-207940 [].
N-(4-chlorophenylsulfonyl)-N-(3-isoxazolyl)-N-methylglycinamide (BMS-207940) functions as a highly potent and selective antagonist of the endothelin ET(A) receptor []. Endothelin receptors, particularly the ET(A) subtype, are involved in various physiological processes, including vasoconstriction. By selectively blocking ET(A) receptors, BMS-207940 prevents the binding and subsequent signaling of endothelin-1, a potent vasoconstrictor peptide. This antagonistic action effectively inhibits endothelin-1-mediated vasoconstriction, leading to vasodilation and potentially offering therapeutic benefits in conditions characterized by excessive vasoconstriction, such as hypertension [].
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: